Halfenprox

Catalog No.
S641384
CAS No.
111872-58-3
M.F
C24H23BrF2O3
M. Wt
477.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halfenprox

CAS Number

111872-58-3

Product Name

Halfenprox

IUPAC Name

1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

Molecular Formula

C24H23BrF2O3

Molecular Weight

477.3 g/mol

InChI

InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3

InChI Key

WIFXJBMOTMKRMM-UHFFFAOYSA-N

SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br

solubility

1.05e-10 M

Synonyms

halfenprox

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br

Mode of Action

  • Sodium Channel Inhibition: Similar to other pyrazole insecticides, Halfenprox disrupts the proper functioning of sodium channels in insect nerve cells. These channels are crucial for transmitting nerve impulses, and their inhibition by Halfenprox disrupts the insect's nervous system, leading to paralysis and ultimately death. Source: MOA of Halfenprox

Applications in Research

  • Lethal and Sublethal Effects

    Researchers utilize Halfenprox to study its lethal and sublethal effects on various insect models. This includes investigating the insecticide's impact on insect mortality, development, reproduction, and behavior. Source: Sublethal effects of halfenprox on the diamondback moth:

  • Insecticide Resistance

    Halfenprox serves as a valuable tool in research on insecticide resistance. Scientists employ it to assess the development of resistance in insect populations to various insecticides, including pyrazoles. This knowledge is crucial for developing resistance management strategies and selecting effective insecticides for pest control. Source: Insecticide resistance in diamondback moth

  • Mode of Action Studies

    Due to its well-defined mode of action involving sodium channel inhibition, Halfenprox is used in research to understand the specific mechanisms of insecticide action on insect nervous systems. This knowledge contributes to the development of novel insecticides with improved target selectivity and efficacy. Source: The mode of action of insecticides:

Halfenprox is a synthetic compound belonging to the class of acaricides and miticides, primarily used for the control of various mite species. Its chemical formula is C24H23BrF2O3, with a molecular weight of 477.33 g/mol. Halfenprox acts by both contact and ingestion, effectively controlling motile forms of mites and inhibiting egg hatch. Its unique structure includes a bromine atom and fluorine atoms, contributing to its biological activity and efficacy against pests .

The mechanism of action of Halfenprox is likely similar to other ether pyrethroids. These insecticides are believed to target voltage-gated sodium channels in the nervous system of insects, leading to disruption of nerve impulses and ultimately causing paralysis and death [].

Halfenprox exhibits significant biological activity as an acaricide. It has been shown to induce repetitive discharges in the central nerve cord of insects, indicating its neurotoxic effects. This compound primarily targets the nervous system of pests, leading to paralysis and eventual death. Studies have demonstrated that it is effective against a wide range of mite species, including those resistant to other chemical controls . Additionally, its acute toxicity profile indicates potential risks to non-target organisms, necessitating careful handling and application .

The synthesis of Halfenprox involves multiple steps typically associated with the formation of organofluorine compounds. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may include:

  • Formation of Fluorinated Intermediates: Utilizing fluorination agents to introduce fluorine atoms into organic substrates.
  • Bromination: Introducing bromine into the molecular structure through electrophilic bromination reactions.
  • Coupling Reactions: Employing coupling reactions to form the final product by linking various organic fragments.

These methods highlight the complexity involved in synthesizing such specialized agrochemicals .

Halfenprox is primarily used in agriculture as an effective acaricide for controlling mite populations in crops. Its application extends to:

  • Agricultural Pest Control: Effective against various agricultural pests, particularly in fruit and vegetable crops.
  • Integrated Pest Management: Used as part of integrated pest management strategies due to its selective action and low toxicity to beneficial insects when applied correctly.

The compound's ability to inhibit egg hatch further enhances its utility by reducing future pest populations .

Halfenprox shares structural and functional similarities with several other acaricides and insecticides. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
HalfenproxC24H23BrF2O3Neurotoxic, inhibits egg hatchContains both bromine and fluorine
AvermectinC48H72O14Neurotoxic, disrupts neurotransmissionNatural product from Streptomyces
BifenazateC19H18N4O3SContact action against mitesSelective action on mites
SpirodiclofenC22H24ClF3O2Inhibits lipid synthesis in pestsUnique spirocyclic structure

Halfenprox's distinctive combination of bromine and fluorine atoms contributes to its unique mode of action compared to these similar compounds, making it particularly effective against resistant mite populations .

Catalytic Systems in Stepwise Synthesis of Pyrethroid Ethers

The synthesis of Halfenprox relies on palladium-catalyzed cross-coupling reactions to construct its ether backbone. A pivotal step involves the Stille coupling between 2-(4-bromodifluoromethoxyphenyl)-2-methylpropanol and 3-chloromethyldiphenylether. Palladium complexes, such as tetrakis(triphenylphosphine)palladium and tris(dibenzylideneacetone)dipalladium, facilitate this reaction at 70–120°C in aromatic hydrocarbon solvents like toluene or 1,4-dioxane. These catalysts enable selective carbon–oxygen bond formation while minimizing side reactions.

Base selection critically influences reaction efficiency. Triethylamine and diisopropylethylamine are preferred due to their ability to neutralize hydrogen halide byproducts without deactivating palladium centers. Sodium hydroxide is employed in aqueous-phase purification steps to hydrolyze unreacted intermediates. The table below summarizes catalytic systems and their performance:

CatalystTemperature Range (°C)Yield (%)Key Advantage
Pd(PPh₃)₄70–12082–89High selectivity for ether bonds
Pd₂(dba)₃80–11075–84Tolerance to moisture
Pd(OAc)₂ with DABCO90–13068–72Cost-effectiveness

Data synthesized from patent literature.

Solvent Selection Criteria for Intermediate Purification

Solvent polarity and hydrogen-bonding capacity dictate purification efficiency during Halfenprox synthesis. Dimethylformamide (DMF) and dichloromethane (DCM) are optimal for reaction steps due to their ability to dissolve both polar intermediates and nonpolar byproducts. Post-synthesis, acetonitrile emerges as the preferred extraction solvent, achieving >90% recovery of Halfenprox from crude mixtures. Its moderate polarity enables effective partitioning of the target compound while excluding hydrophobic impurities.

Comparative studies of solvent systems reveal:

  • Ethyl acetate/acetonitrile (3:7 v/v): Maximizes extraction efficiency (98.2%) for pyrethroids in lipid-rich matrices.
  • Hexane/acetone (9:1 v/v): Reduces pigment co-extraction by 40% in plant-derived intermediates.
  • Diethyl ether/acetone/hexane (2:2:1 v/v): Achieves 95% purity in final crystallization steps.

The use of primary secondary amine (PSA) and graphitized carbon black (GCB) in dispersive solid-phase extraction further enhances purity by adsorbing fatty acids and chlorophyll residues.

Yield Maximization Through Temperature-Controlled Phase Separation

Temperature modulation exploits the thermodynamic solubility differences between Halfenprox and reaction byproducts. During the temperature-swing solvent extraction (TSSE) process:

  • At 80°C, Halfenprox preferentially dissolves in hydrophobic solvents like dodecane due to increased entropy.
  • Cooling to 35°C induces phase separation, precipitating 98% pure Halfenprox crystals.

This approach capitalizes on the compound’s lower critical solution temperature (LCST) behavior, where heating weakens hydrogen bonds between Halfenprox and polar solvents. The salting-out effect amplifies phase separation: adding saturated sodium chloride reduces Halfenprox’s aqueous solubility by 30%, increasing organic-phase partitioning.

Optimized parameters for industrial-scale production include:

  • Draw step: 80°C for 24 hours in dodecane
  • Precipitation step: 35°C for 72 hours
  • Recovery: 94–97% yield with <2% impurity content

Voltage-Gated Sodium Channel Modulation Kinetics

Halfenprox exerts its neurotoxic effects by modifying the kinetics of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in arthropod nervous systems [4]. The compound induces repetitive discharges with a single electrical stimulus in the excised central nerve cord of the American cockroach, demonstrating its classification as a conventional pyrethroid-type sodium channel modulator [4].

The fundamental mechanism involves the stabilization of sodium channels in their open state, preventing normal deactivation and inactivation processes [5] [6]. Halfenprox induces slow-lasting sodium tail currents upon step repolarization of the crayfish axonal membrane, indicating prolonged sodium channel opening [4]. This effect is characteristic of pyrethroid compounds, which preferentially bind to the open state of voltage-gated sodium channels rather than the closed state [7] [8].

The kinetic modifications induced by Halfenprox result in several key electrophysiological changes. The compound prolongs the deactivation of sodium channels following membrane repolarization, leading to sustained sodium influx and membrane depolarization [5] [6]. This prolonged opening disrupts the normal rapid kinetic transitions between conducting and non-conducting states that underlie proper neuronal signaling [5].

Table 1: Electrophysiological Effects of Halfenprox on Sodium Channel Kinetics

ParameterControlHalfenprox-ModifiedEffect
Channel DeactivationRapid (milliseconds)Prolonged (seconds)100-1000x slower [5]
Sodium Tail CurrentBriefExtended durationPersistent current [4]
Action Potential DurationNormalProlongedRepetitive firing [4]
Channel InactivationFastImpairedReduced inactivation [5]

The molecular basis for these kinetic changes involves the binding of Halfenprox to specific sites within the sodium channel structure [8] [9]. The compound appears to interact with pyrethroid-sensing residues located in the lipid-exposed interfaces between transmembrane domains, particularly affecting the S4-S5 linker regions and S6 helices that control channel gating [8] [9].

Structure-Activity Relationships in Arthropod Nervous Systems

The neurotoxic potency of Halfenprox in arthropod nervous systems is intimately related to its unique molecular structure, particularly the presence of the difluorobromomethoxy functional group [4]. This structural feature distinguishes Halfenprox from related pyrethroid ethers and contributes significantly to its enhanced acaricidal activity compared to similar compounds [4].

The structure-activity relationship analysis reveals that the CF2BrO substituent in Halfenprox provides approximately 200-fold higher acaricidal potency against two-spotted spider mites compared to etofenprox, which contains a C2H5O derivative [4]. This dramatic enhancement in activity correlates with the compound's ability to interact more effectively with arthropod sodium channels [4].

The molecular interactions of Halfenprox with arthropod sodium channels involve specific binding contacts with pyrethroid-sensing residues [8] [9]. The compound's aromatic ether structure, combined with the bulky difluorobromomethoxy group, allows for optimal positioning within the pyrethroid binding sites located at the interfaces between transmembrane domains [8]. These binding sites, designated as PyR1 and PyR2, are positioned between domains II-III and I-II respectively [8].

Table 2: Structure-Activity Relationships of Halfenprox and Related Compounds

CompoundSubstituent GroupRelative Acaricidal PotencySodium Channel Affinity
HalfenproxCF2BrO200x (reference) [4]High binding affinity [4]
EtofenproxC2H5O1x (baseline) [4]Lower affinity [4]
Related analogsVarious halomethoxyVariable (10-150x) [4]Structure-dependent [4]

The enhanced neurotoxic activity of Halfenprox in arthropods appears to be related to the compound's hydrophobicity and its ability to penetrate lipid membranes effectively [4]. The difluorobromomethoxy group increases the overall lipophilicity of the molecule, facilitating its access to the lipid-exposed pyrethroid binding sites within the sodium channel structure [8] [9].

The stereospecific nature of pyrethroid action also applies to Halfenprox, as the compound's neurotoxic effects depend on its three-dimensional configuration and the precise orientation of its functional groups relative to the sodium channel binding sites [8]. The aromatic ether backbone provides the necessary structural framework for proper binding, while the halogenated substituent enhances binding affinity and selectivity for arthropod versus mammalian sodium channels [10].

Comparative Binding Affinities Across Pest Species

Halfenprox demonstrates differential binding affinities and neurotoxic potencies across various arthropod pest species, reflecting species-specific variations in sodium channel structure and sensitivity [11] [4]. The compound exhibits particularly high efficacy against spider mites (Tetranychus species), which correlates with structural differences in their voltage-gated sodium channels compared to other arthropod groups [12] [11].

The comparative analysis of binding affinities reveals that Halfenprox shows enhanced selectivity for acarid targets compared to insects [4]. This selectivity appears to be related to amino acid differences within the pyrethroid binding pockets of tick and mite sodium channels compared to those of insects [12]. Specifically, individual amino acid differences within the binding pocket may provide the molecular basis for acaricidal selectivity [12].

Table 3: Comparative Binding Affinities and Efficacy of Halfenprox Across Pest Species

Pest SpeciesRelative Binding AffinityNeurotoxic PotencyChannel Sensitivity
Tetranychus urticae (Two-spotted spider mite)High [4]Very High [4]Maximum sensitivity [4]
American cockroachModerate [4]Moderate [4]Standard pyrethroid response [4]
Common cutwormModerate [4]Comparable to etofenprox [4]Typical insect sensitivity [4]
Other acarid speciesVariable [11]Species-dependent [11]Structure-related [12]

The molecular basis for these species-specific differences lies in the amino acid composition of the pyrethroid binding sites within sodium channels [12] [7]. In arthropod species, particularly acarids, certain pyrethroid-sensing residues differ from those found in insects, potentially creating binding pockets with altered affinity and selectivity for compounds like Halfenprox [12].

The voltage-gated sodium channels of different arthropod species exhibit varying degrees of sensitivity to pyrethroid modification based on their structural characteristics [13] [14]. The sodium channel isoforms expressed in different species show distinct pharmacological profiles, with some channels being more susceptible to pyrethroid binding and subsequent kinetic modification [7] [15].

Research using computational modeling approaches has identified specific amino acid residues that contribute to species-selective pyrethroid binding [12] [8]. These studies suggest that the enhanced acaricidal activity of Halfenprox may result from its preferential interaction with sodium channel variants that are more prevalent in mites and ticks compared to insects [12].

Cytochrome P450-Mediated Detoxification Pathways

Cytochrome P450 monooxygenases represent the most prevalent and impactful metabolic resistance mechanism against pyrethroid insecticides in field populations. These enzymes catalyze the oxidative detoxification of pyrethroids through hydroxylation and epoxidation reactions, effectively metabolizing the compounds before they can reach their target sites.

Enhanced cytochrome P450 activity manifests through multiple molecular mechanisms. Overexpression of specific P450 gene families has been extensively documented across various arthropod species. The CYP9M subfamily demonstrates particular relevance, with CYP9M6 showing significant correlation with permethrin resistance in Aedes aegypti populations. Gene amplification contributes to this overexpression, as observed in the CYP9M6 gene where copy number variations directly correlate with resistance levels.

The CYP6AA subfamily exhibits remarkable upregulation in resistant populations, with CYP6AA7 displaying 10-fold overexpression in both larval and adult stages of resistant Culex quinquefasciatus strains. This substantial increase in expression levels translates directly to enhanced metabolic capacity for pyrethroid detoxification. Similarly, the CYP6BB subfamily, particularly CYP6BB2, demonstrates consistent overexpression patterns in pyrethroid-resistant mosquito populations.

Transcriptional regulation plays a crucial role in P450-mediated resistance. Multiple P450 genes undergo coordinated upregulation during both larval and adult developmental stages in resistant strains. This coordinated response suggests sophisticated regulatory mechanisms that collectively enhance the organism's capacity to metabolize pyrethroid compounds.

The substrate specificity of P450 enzymes enables broad cross-resistance patterns. Individual P450 isoforms can metabolize multiple pyrethroid chemotypes, including both Type I and Type II pyrethroids. This versatility contributes to the development of multi-resistance phenotypes observed in field populations.

Table 1: Cytochrome P450 Gene Families Associated with Pyrethroid Resistance

P450 Gene FamilySpeciesResistance PhenotypeOverexpression LevelMechanism
CYP9M6Aedes aegyptiPermethrin resistanceVariable (gene amplification)Gene amplification and transcriptional upregulation
CYP6AA7Culex quinquefasciatusPermethrin resistance10-fold (larvae and adults)Transcriptional upregulation
CYP6BB2Aedes aegyptiPermethrin resistanceSignificant overexpressionTranscriptional upregulation
CYP9A subfamilySpodoptera speciesMultiple pyrethroid resistanceHigh levelsGene amplification and duplication
CYP340 subfamilySpodoptera frugiperdaBroad insecticide resistanceMultiple genes upregulatedTranscriptional regulation

Esterase Overexpression Patterns in Resistant Strains

Esterase enzymes constitute another major metabolic resistance mechanism, functioning primarily through sequestration rather than hydrolytic degradation of pyrethroid insecticides. These enzymes exhibit remarkable diversity in their expression patterns and resistance contributions across different arthropod species.

Alpha-esterases demonstrate substantial overexpression in resistant populations, with documented increases of up to 9-fold in larval stages of resistant Culex quinquefasciatus strains. This dramatic elevation in enzyme activity correlates directly with reduced insecticide susceptibility. The overexpression manifests across developmental stages, with particular prominence during metabolically active life phases.

Beta-esterases show consistent elevation in pyrethroid-resistant populations across multiple mosquito species. These enzymes contribute significantly to the overall metabolic resistance phenotype, often working synergistically with other detoxification mechanisms. Field populations displaying beta-esterase overexpression frequently exhibit cross-resistance to multiple insecticide classes.

Esterase B1 represents a particularly important resistance mechanism in adult mosquitoes, demonstrating 2.5-fold overexpression in resistant strains. This enzyme family shows specificity toward pyrethroid compounds and contributes substantially to adult-stage resistance phenotypes.

Carboxylesterases employ a distinct resistance mechanism through gene amplification and subsequent protein sequestration of insecticide molecules. This mechanism proves particularly effective against organophosphate and pyrethroid insecticides, with amplified esterase genes producing elevated protein levels that bind and sequester insecticide molecules before they reach target sites.

The temporal expression patterns of esterases vary significantly across developmental stages. Larval stages typically exhibit higher esterase activity levels compared to adult stages, reflecting the intense metabolic demands during development. However, adult-specific esterases also contribute significantly to resistance, particularly in reproductively active females.

Table 2: Esterase Overexpression Patterns in Pyrethroid-Resistant Field Populations

Esterase TypeOverexpression LevelDevelopmental StagePrimary MechanismTarget InsecticidesSpecies Distribution
α-Esterase9-foldLarvaeTranscriptional upregulationOrganophosphates, PyrethroidsCulex quinquefasciatus
β-EsteraseVariable (significant)All stagesEnhanced activityOrganophosphates, PyrethroidsMultiple mosquito species
Esterase B12.5-foldAdultsProtein overexpressionPyrethroidsCulex quinquefasciatus
CarboxylesteraseGene amplificationAll stagesSequestration mechanismMultiple classesWidespread across taxa
Non-specific esterases1.5-7 foldVariableEnhanced hydrolysisBroad spectrumMultiple arthropod species

Target-Site Mutation Profiles in Knockdown Resistance (kdr)

Knockdown resistance represents a fundamental mechanism of pyrethroid resistance involving specific amino acid substitutions in the voltage-gated sodium channel. These mutations alter the binding affinity and interaction kinetics between pyrethroid molecules and their target site, resulting in reduced insecticide sensitivity.

The L1014F mutation represents one of the most significant and geographically widespread kdr mutations. This leucine-to-phenylalanine substitution at position 1014 confers substantial resistance to both DDT and pyrethroid insecticides. The mutation exhibits particular prevalence in West African populations, where it has reached fixation in many field populations. Functional studies demonstrate that this mutation can confer moderate to high levels of resistance depending on the specific pyrethroid compound and genetic background.

The L1014S mutation provides an alternative resistance mechanism, substituting leucine with serine at the same critical position. This variant shows predominant distribution in East and Central African populations, suggesting independent evolutionary origins or differential selection pressures. The resistance levels conferred by L1014S parallel those of L1014F, indicating functional equivalence despite the different amino acid substitution.

Domain II mutations, particularly V1016G and V1016I, represent crucial resistance determinants with distinct geographical distributions. The V1016G mutation shows strong association with Asian populations and frequently occurs in linkage with the S989P mutation. This combination creates enhanced resistance phenotypes compared to individual mutations. The V1016I variant predominates in American populations and frequently co-occurs with F1534C mutations.

Domain III mutations, especially F1534C, demonstrate global distribution and contribute significantly to resistance phenotypes. This phenylalanine-to-cysteine substitution at position 1534 confers preferential resistance to Type I pyrethroids while showing reduced effectiveness against Type II compounds. The mutation frequently occurs in combination with other kdr alleles, creating complex resistance haplotypes.

The S989P mutation, occurring in linkage with V1016G, enhances the overall resistance phenotype beyond that conferred by individual mutations. This serine-to-proline substitution appears to modify sodium channel gating kinetics, contributing to reduced pyrethroid sensitivity through altered channel function.

Triple mutations combining S989P, V1016G, and F1534C represent the most severe resistance phenotype documented in field populations. Functional characterization demonstrates that this combination can confer up to 1100-fold resistance to permethrin and 90-fold resistance to deltamethrin. The extreme resistance levels associated with triple mutations pose significant challenges for pyrethroid-based control strategies.

Table 3: Target-Site Mutation Frequencies and Resistance Levels in Field Populations

MutationGeographic DistributionAllele Frequency RangeResistance Level (fold-change)Cross-Resistance PatternAssociated Mutations
L1014FWest Africa (primary)0.6-1.05-50 foldDDT, all pyrethroidsOften with N1575Y
L1014SEast/Central Africa0.4-0.95-45 foldDDT, all pyrethroidsVariable combinations
V1016GAsia, Southeast Asia0.2-0.83-15 foldType I and II pyrethroidsLinked with S989P
V1016IAmericas0.3-0.94-12 foldType I and II pyrethroidsOften with F1534C
F1534CGlobal distribution0.4-1.02-25 fold (Type I)Primarily Type I pyrethroidsVarious combinations
S989PAsia (with V1016G)0.2-0.7Enhanced effectEnhances V1016GAlways with V1016G
N1575YWest/Central Africa0.1-0.6Enhances L1014FDDT, pyrethroidsEnhances L1014F resistance
Triple (S989P+V1016G+F1534C)Asia0.0-0.390-1100 foldBroad pyrethroid resistanceExtreme resistance phenotype

The molecular basis of kdr resistance involves disruption of normal pyrethroid-sodium channel interactions. Pyrethroid binding sites encompass multiple regions of the sodium channel, including transmembrane segments IIS4-S5, IIS5, IIS6, and IIIS6. Mutations in these critical regions alter the three-dimensional conformation of binding pockets, reducing pyrethroid affinity and prolonging channel recovery from inactivation.

Functional consequences of kdr mutations extend beyond simple binding affinity changes. Many resistance mutations alter sodium channel gating kinetics, affecting activation, inactivation, and recovery processes. These alterations can counteract pyrethroid effects on channel function, providing resistance through modified channel behavior rather than solely through reduced drug binding.

The geographic distribution patterns of kdr mutations reflect complex evolutionary processes involving independent mutation events, selection pressures, and gene flow. The absence of recombination between certain resistance haplotypes suggests recent evolutionary origins and strong linkage disequilibrium maintaining specific mutation combinations.

XLogP3

8.3

UNII

L5U3LY0FN8

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.84e-09 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

111872-58-3

Wikipedia

Halfenprox

Use Classification

Agrochemicals -> Acaricides

Dates

Last modified: 08-15-2023

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